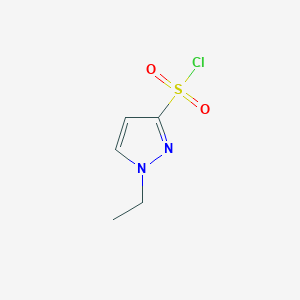

1-ethyl-1H-pyrazole-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-8-4-3-5(7-8)11(6,9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZJWVSUTZJMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-44-7 | |

| Record name | 1-ethyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 3 Sulfonyl Chloride and Analogous Heterocyclic Sulfonyl Chlorides

Precursor Synthesis: Formation of the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is a fundamental step, and several reliable methods have been established. These can be broadly categorized into cyclocondensation reactions, multicomponent strategies, and metal-catalyzed or metal-free approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most classic and widely utilized method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com This reaction provides a direct and efficient route to polysubstituted pyrazoles. mdpi.commdpi.com The reaction of a β-diketone with a hydrazine derivative can potentially yield two regioisomers. mdpi.com For instance, the reaction of ethylhydrazine (B1196685) with a 1,3-dicarbonyl compound is a key step in forming the 1-ethyl-pyrazole precursor.

The versatility of this method is enhanced by the in-situ generation of 1,3-dicarbonyl compounds from precursors like ketones and acid chlorides, which can then react with hydrazine to form the pyrazole ring in a one-pot process. mdpi.combeilstein-journals.org Lewis acid catalysts, such as lithium perchlorate, have been shown to facilitate this reaction, highlighting the necessity of a catalyst for the reaction to proceed effectively. mdpi.com

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference(s) |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Acid or Base catalyst | Polysubstituted Pyrazole | mdpi.com, mdpi.com |

| Ketone + Acid Chloride | Hydrazine | One-pot reaction | Polysubstituted Pyrazole | mdpi.com, beilstein-journals.org |

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium Perchlorate | Pyrazole Derivative | mdpi.com |

Multicomponent Reaction Strategies for Pyrazole Core Construction

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. rsc.org Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.gov These strategies often involve the in-situ formation of one of the key reactants. For example, a three-component synthesis can involve aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃], to produce persubstituted pyrazoles. beilstein-journals.org

Another approach involves a pseudo-three-component synthesis where enaminones, generated from 1,3-dicarbonyls and DMF-dimethylacetal, react with hydrazines to form pyrazoles. nih.gov Four-component reactions have also been reported for the synthesis of fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, by reacting aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgnih.gov

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| 1,3-Dicarbonyls, DMF-DMA, Hydrazines | 2,2,2-Trifluoroethanol | Substituted Pyrazoles | nih.gov |

| Aldehydes, Malononitrile, β-ketoesters, Hydrazine Hydrate | Sodium Gluconate or Taurine | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Transition-Metal-Catalyzed and Metal-Free Approaches to Pyrazole Formation

In recent years, both transition-metal-catalyzed and metal-free synthetic routes have expanded the toolkit for pyrazole synthesis. mdpi.com Transition-metal catalysts, such as palladium, have been used in one-pot procedures for the synthesis of 1,3,5-substituted pyrazoles from aryl iodides, acetylenic acids, and methylhydrazine. mdpi.com Copper-catalyzed coupling of arylboronic acids with a protected diimide can generate a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org Ionic liquids containing transition metals like Fe(III) have also been employed as efficient homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in

Conversely, a growing number of metal-free approaches have been developed. mdpi.com These often rely on the use of catalysts like molecular iodine to promote cascade reactions. mdpi.com For example, a metal-free approach for synthesizing 4-sulfonyl pyrazoles involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines catalyzed by molecular iodine. mdpi.com Another strategy involves the electrophilic cyclization of α,β-alkynic hydrazones under metal- and oxidant-free conditions, with temperature being a key factor in controlling the reaction outcome. nih.govmdpi.com

| Approach | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Transition-Metal-Catalyzed | Aryl Iodides, Acetylenic Acids, Methylhydrazine | Palladium catalyst | 1,3,5-Substituted Pyrazole | mdpi.com |

| Transition-Metal-Catalyzed | Arylboronic Acids, Boc-protected Diimide, 1,3-Dicarbonyls | Copper catalyst | N-Arylpyrazole | beilstein-journals.org, nih.gov |

| Metal-Free | N,N-Dimethyl Enaminones, Sulfonyl Hydrazines | Molecular Iodine, TBHP, NaHCO₃ | 4-Sulfonyl Pyrazole | mdpi.com |

| Metal-Free | α,β-Alkynic Hydrazones | Temperature control | 1H- and 1-Tosyl-1H-pyrazoles | nih.gov, mdpi.com |

Introduction of the Sulfonyl Chloride Group to Pyrazole Scaffolds

Once the 1-ethyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the sulfonyl chloride group. This transformation is typically achieved through direct chlorosulfonation.

Direct Chlorosulfonation Methodologies (e.g., using Chlorosulfonic Acid or Sulfuryl Chloride)

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride moiety onto an aromatic or heteroaromatic ring. For pyrazole derivatives, this is often accomplished using chlorosulfonic acid. nih.gov The reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, for instance, leads to the formation of the corresponding sulfonyl chloride intermediate. nih.gov While specific details for the direct chlorosulfonation of 1-ethyl-1H-pyrazole to its 3-sulfonyl chloride derivative are not extensively detailed in the provided results, the general principle of electrophilic aromatic substitution applies. The electron-rich pyrazole ring is susceptible to attack by the strong electrophile generated from chlorosulfonic acid.

The efficiency and yield of the chlorosulfonation reaction are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, and the stoichiometry of the reagents.

Solvent Selection: The choice of solvent can significantly influence the reaction. For the synthesis of pyrazole-4-sulfonamide derivatives, dichloromethane (B109758) was used as the solvent for the coupling of pyrazole-4-sulfonyl chloride with amines. nih.gov In some cases, the reaction can be carried out neat, using an excess of chlorosulfonic acid as both the reagent and the solvent. researchgate.net

Temperature Control: Temperature plays a crucial role in controlling the selectivity and preventing unwanted side reactions. Chlorosulfonation reactions are often conducted at low temperatures, such as 0 °C, to moderate the reactivity of chlorosulfonic acid. nih.gov For example, in the synthesis of 3,5-dimethyl-1H-pyrazolesulfonyl chloride, the reaction mixture was cooled to 0–10 °C before workup. nih.gov

Reagent Stoichiometry: The molar ratio of the pyrazole substrate to the chlorosulfonating agent is a critical parameter. An excess of chlorosulfonic acid is often used to ensure complete conversion of the starting material. researchgate.net The stoichiometry of any added base, such as pyridine (B92270), in subsequent reactions must also be carefully controlled.

| Parameter | Conditions/Observations | Reference(s) |

| Solvent | Dichloromethane for subsequent reactions; Neat (excess reagent) for chlorosulfonation. | nih.gov, researchgate.net |

| Temperature | Often performed at low temperatures (0-10 °C) to control reactivity. | nih.gov |

| Reagents | Excess chlorosulfonic acid is common. | researchgate.net |

Regioselectivity and Site-Specific Sulfonylation of Pyrazole Rings

The position of the sulfonyl chloride group on the pyrazole ring is crucial for the properties and subsequent reactivity of the molecule. Achieving site-specificity, or regioselectivity, during sulfonylation is governed by the electronic and steric properties of the substituents already present on the pyrazole core.

Direct chlorosulfonylation of an N-substituted pyrazole, such as 1-ethyl-1H-pyrazole, typically occurs via electrophilic substitution. The directing effect of the substituents determines the position of the incoming chlorosulfonyl group (-SO₂Cl). For a 1-substituted pyrazole, the C4-position is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. However, the presence of other groups can alter this outcome. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, where the two methyl groups direct the substitution to the C4 position.

In the case of the target compound, 1-ethyl-1H-pyrazole-3-sulfonyl chloride, direct sulfonylation of 1-ethyl-1H-pyrazole would likely yield the 4-sulfonylated or 5-sulfonylated isomers as major products. Therefore, obtaining the 3-sulfonyl chloride isomer necessitates a strategy where the functionality is built around a pre-functionalized pyrazole, often starting with a group at the 3-position that can be converted into a sulfonyl chloride.

Sandmeyer-Type Chlorosulfonylation of Aminopyrazole Precursors

The Sandmeyer reaction provides a classic and powerful method for converting an amino group on an aromatic or heteroaromatic ring into a variety of other functionalities, including sulfonyl chlorides. This pathway is particularly useful for accessing isomers that are not obtainable through direct electrophilic substitution. The process begins with the diazotization of a primary aromatic amine, such as 3-amino-1-ethyl-1H-pyrazole, to form a diazonium salt intermediate. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.

Recent advancements have focused on making this process safer and more scalable. One significant improvement involves the use of stable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which avoids the handling of gaseous sulfur dioxide. nih.govorganic-chemistry.org In a typical modern procedure, the aminopyrazole precursor is treated with an organic nitrite (B80452) (e.g., tert-butyl nitrite), a chloride source (e.g., HCl), a copper catalyst (e.g., CuCl₂), and the SO₂ surrogate in a suitable solvent like acetonitrile (B52724). nih.gov This approach generates the diazonium salt in situ, which then reacts to form the sulfonyl chloride. nih.gov The reaction is often performed as a one-pot process where the resulting sulfonyl chloride can be directly converted into a sulfonamide by adding an amine, which simplifies isolation. nih.govorganic-chemistry.org

This methodology has been successfully applied to a wide range of heteroaromatic amines, and its scalability was demonstrated on a 20-gram scale, yielding the product in high purity and yield (80%). nih.gov The inherent safety of avoiding the accumulation of highly energetic diazonium intermediates makes this a preferred route for larger-scale synthesis. nih.gov

Sulfonyl Chloride Formation via Organometallic Reagents (e.g., Organozinc Reagents)

The use of organometallic reagents offers a modern, modular approach to forming sulfonyl chlorides, bypassing the need for traditional precursors like amines or thiols. Organozinc reagents, in particular, have proven effective for the synthesis of heteroaryl sulfonyl chlorides. nih.govacs.orgnih.gov This method allows for the functionalization of heterocycles that may be incompatible with other synthetic routes. nih.gov

The strategy involves the reaction of a heteroarylzinc reagent with an electrophilic sulfur dioxide source. A notable example is the use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) as the electrophile. nih.govacs.org The heteroarylzinc reagent, prepared from the corresponding halo-pyrazole (e.g., 3-bromo-1-ethyl-1H-pyrazole), reacts directly with TCPC. nih.gov This reaction generates the sulfonyl chloride intermediate in situ, often without the need for a transition-metal catalyst. nih.gov

A key advantage of this approach is its application in one-pot sulfonamide synthesis. After the formation of the sulfonyl chloride, an amine is added to the reaction mixture to directly form the corresponding sulfonamide. acs.orgnih.gov This method is particularly valuable for electron-rich heterocycles and circumvents issues like protodeboronation that can occur with corresponding boronic acid reagents. nih.gov

| Reagent Class | Precursor | Key Reagent | Conditions | Product | Ref |

| Organozinc | Heteroaryl Halide | 2,4,6-trichlorophenyl chlorosulfate (TCPC) | No catalyst needed, in-situ reaction with amine | Heteroaryl Sulfonamide | nih.govacs.org |

| Organozinc | 2-halopyridine | TCPC | Forms stable TCP pyridine-2-sulfonate (B372464) esters | TCP Pyridine-2-sulfonate | acs.org |

This methodology represents a significant advancement, enabling the rapid synthesis of a diverse library of sulfonamides from readily available halo-heterocycles. nih.gov

Oxidative Chlorination Routes from Thiol Precursors

One of the most direct and common methods for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol (mercaptan) or disulfide precursors. This approach is widely applicable to aromatic, heterocyclic, and aliphatic compounds. organic-chemistry.org For the synthesis of this compound, the starting material would be 1-ethyl-1H-pyrazole-3-thiol or its corresponding disulfide.

A variety of oxidizing and chlorinating agent combinations have been developed to achieve this transformation efficiently.

Common Reagent Systems for Oxidative Chlorination:

| Oxidant/Chlorinating Agent | Conditions | Advantages | Ref |

| H₂O₂ / SOCl₂ | Mild, room temperature | Highly reactive, fast reaction times, excellent yields | organic-chemistry.org |

| 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) | Acetic acid/water | Mild, efficient, simple workup | researchgate.net |

| N-Chlorosuccinimide (NCS) / HCl | Dilute HCl | Good yields | organic-chemistry.org |

| HNO₃ / HCl / O₂ | Continuous flow reactor | Metal-free, good for scalable processes |

The reaction using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is particularly effective, converting thiols to sulfonyl chlorides with high purity in very short reaction times. organic-chemistry.org Another mild and efficient reagent is 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), which acts as a dual-function agent for oxidative chlorination. researchgate.net This method is notable for its simple extractive workup, as the main byproduct, 5,5-dimethylhydantoin, is easily removed. researchgate.net These methods are often chemoselective, tolerating other functional groups within the molecule.

Integrated One-Pot Synthetic Sequences for Pyrazole Sulfonyl Chlorides

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several of the aforementioned methods for preparing pyrazole sulfonyl chlorides are frequently integrated into such sequences.

Similarly, oxidative chlorination of thiols can be performed in a one-pot sequence to yield sulfonamides. For example, a thiol can be treated with N-chlorosuccinimide (NCS) and a chloride source to form the sulfonyl chloride, followed by the addition of an amine to the same reaction vessel to complete the synthesis of the sulfonamide. organic-chemistry.org These integrated sequences are highly valued in both academic and industrial settings for streamlining synthetic efforts. organic-chemistry.org

Considerations for Scalability and Process Optimization in Laboratory and Industrial Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. The synthesis of pyrazole sulfonyl chlorides involves several challenges, including the handling of corrosive reagents like chlorosulfonic acid and managing highly exothermic reactions. researchgate.net

Aqueous processing for Sandmeyer-type reactions has been shown to offer considerable advantages for scale-up. researchgate.net Performing the reaction in water can protect the sulfonyl chloride product from hydrolysis due to its low solubility, causing it to precipitate directly from the reaction mixture in high purity. This approach is safer, more robust, and has significant environmental benefits over procedures that use organic solvents like acetic acid. researchgate.net

Furthermore, continuous flow chemistry has emerged as a powerful tool for process optimization and scaling. researchgate.netrsc.org Highly exothermic reactions, such as oxidative chlorinations, can be safely controlled in microreactors where efficient heat transfer prevents thermal runaway. rsc.org Continuous flow systems allow for precise control over reaction parameters, leading to improved yields and safety. rsc.org The development of an automated continuous manufacturing process for aryl sulfonyl chlorides, employing continuous stirred-tank reactors (CSTRs) and filtration systems, demonstrates a viable alternative to hazardous batch processes, enabling safer and more efficient production at scale. researchgate.net These advanced manufacturing technologies are crucial for the industrial synthesis of key intermediates like this compound.

Reactivity Profiles and Derivatization Chemistry of 1 Ethyl 1h Pyrazole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group in 1-ethyl-1H-pyrazole-3-sulfonyl chloride is a highly reactive electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a building block in organic synthesis, allowing for the facile introduction of the 1-ethyl-1H-pyrazole-3-sulfonyl moiety into various molecular scaffolds. The primary mechanism for these transformations is nucleophilic substitution, where a nucleophile displaces the chloride ion from the sulfonyl group. The general course of these reactions has been extensively studied for various aromatic and heteroaromatic sulfonyl chlorides. mdpi.com

The reaction of this compound with amine nucleophiles is a cornerstone of its chemistry, leading to the formation of pyrazole (B372694) sulfonamides. This class of compounds is a prominent structural motif in many pharmaceutically active agents. nih.gov The synthesis is typically straightforward and efficient, involving the reaction of the sulfonyl chloride with a primary or secondary amine. acs.orgbutlerov.com

This compound readily reacts with both primary and secondary amines to yield the corresponding N-substituted pyrazole sulfonamides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. libretexts.org This process is a widely used method for preparing sulfonamides from various sulfonyl chlorides. acs.org

The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and adding a base, followed by the addition of the pyrazole sulfonyl chloride. nih.govacs.org The reaction is typically stirred at room temperature until completion. For example, in the synthesis of related pyrazole-4-sulfonamides, 2-phenylethylamine was reacted with a pyrazole-4-sulfonyl chloride in dichloromethane in the presence of diisopropylethylamine (DIPEA) for 16 hours at room temperature. nih.gov Similarly, a general procedure for synthesizing a broad range of sulfonamides involves adding the appropriate sulfonyl chloride to a solution of the amine and triethylamine (B128534) (TEA) in THF or DCM. acs.org The reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride (an isomer) with 5-bromo-2-(methyloxy)-3-pyridinamine has been specifically reported to proceed in anhydrous pyridine (B92270) at room temperature for 90 minutes, yielding the desired sulfonamide in 77% yield. chemicalbook.com

The reactivity of the amine is a key factor; primary amines often react more rapidly than secondary amines due to steric hindrance and differences in nucleophilicity. rsc.org

Table 1: Examples of Reaction Conditions for Pyrazole Sulfonamide Synthesis

| Amine Nucleophile | Sulfonyl Chloride | Base | Solvent | Time/Temp | Yield (%) |

| 2-Phenylethylamine Derivatives | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | DIPEA | Dichloromethane | 16 h / 25-30 °C | 51-65% nih.gov |

| Various Amines | Generic Pyrazole-4-sulfonyl chlorides | TEA | THF or DCM | Overnight / RT | Not specified acs.org |

| 5-Bromo-2-(methyloxy)-3-pyridinamine | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | Pyridine (as solvent) | Pyridine | 90 min / RT | 77% chemicalbook.com |

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic substitution mechanism. rsc.org The reaction is generally considered to be a concerted SN2-type displacement at the sulfur center. mdpi.comnih.gov The amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base. rsc.org

The choice of base and solvent significantly influences the reaction's efficiency and yield. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine reactant, which would render it non-nucleophilic. mdpi.com Common bases include tertiary amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. acs.orgresearchgate.net In some cases, the amine reactant itself, if used in excess, can act as the base.

The solvent's role is to dissolve the reactants and facilitate the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly employed. nih.govnih.gov The selection of the optimal solvent and base is often determined empirically. Studies on the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides found that using DIPEA as the base in DCM gave good yields (e.g., 55%), whereas TEA resulted in lower yields (26–46%). nih.gov The use of THF as a solvent was also noted to result in longer reaction times. nih.gov The solvolysis of sulfonyl chlorides is influenced by both solvent nucleophilicity and ionizing power, which can be described by the extended Grunwald-Winstein equation. mdpi.comresearchgate.net

In situ, or one-pot, synthesis of sulfonamides involves the generation of the sulfonyl chloride intermediate, which is then immediately reacted with an amine without isolation. This approach offers advantages in terms of efficiency and safety, as it avoids the handling of potentially unstable sulfonyl chloride intermediates. mit.edu A common method involves generating the sulfonyl chloride from a sulfonic acid or a suitable precursor, followed by the addition of the amine to the same reaction vessel. princeton.edu

For heteroaryl sulfonamides, a method has been developed using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). This process generates sulfonyl chloride intermediates that are converted in situ to the corresponding sulfonamides by reaction with amines. mit.edu This strategy has been successfully applied to prepare sulfonamides from pyrazole precursors. mit.edu Another approach involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, where the resulting sulfonyl chloride is trapped in a one-pot reaction with an amine to form the sulfonamide. princeton.edu

Analogous to the formation of sulfonamides, this compound can react with oxygen nucleophiles, such as alcohols or phenols, to form pyrazole sulfonate esters. This reaction also proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the sulfonyl sulfur, displacing the chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to scavenge the HCl produced. nih.gov

The synthesis of a series of pyrazolecarboxamide derivatives containing an aryl sulfonate moiety illustrates this transformation. In this work, a substituted hydroxyphenyl-pyrazolecarboxamide was reacted with various substituted benzenesulfonyl chlorides in the presence of a base to yield the corresponding sulfonate esters. frontiersin.org Although this example shows the formation of the sulfonate ester from the alcohol side, the reverse reaction—reacting this compound with a phenol (B47542) or alcohol—follows the same principle. The formation of sulfonate linkages is a valuable transformation, and complex molecules can be coupled using this method. nih.gov

Table 2: Representative Sulfonate Esters Formed from Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol/Phenol | Product Type |

| Benzenesulfonyl chloride | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | Aryl Sulfonate Ester frontiersin.org |

| 4-Bromobenzenesulfonyl chloride | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | Aryl Sulfonate Ester frontiersin.org |

| 2,4,6-Trimethylbenzenesulfonate | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | Aryl Sulfonate Ester frontiersin.org |

| Glibenclamide precursor (sulfonyl chloride) | Warfarin (contains hydroxyl group) | Sulfonate Ester Linkage nih.gov |

Beyond alcohols, other oxygen nucleophiles can react with sulfonyl chlorides. For instance, the hydrolysis of sulfonyl chlorides in the presence of water is a well-known reaction, leading to the corresponding sulfonic acid. This reaction can be a competing side reaction during sulfonamide or sulfonate ester synthesis if conditions are not anhydrous. mdpi.com

Sulfur nucleophiles, such as thiols, are also capable of reacting with sulfonyl chlorides to form thiosulfonate esters (R-SO₂-S-R'). Thiols are generally excellent nucleophiles, often more so than their alcohol counterparts. msu.edu The reaction of sulfonyl chlorides with thiols in the presence of a base provides access to these sulfur-containing compounds. researchgate.net While specific examples involving this compound are not prevalent in the reviewed literature, the general reactivity pattern of sulfonyl chlorides suggests that such transformations are feasible.

Formation of Pyrazole Sulfonamides

Reactivity of the Pyrazole Ring System and its Peripheral Functionalization

The pyrazole ring, while aromatic, exhibits a distinct reactivity pattern compared to benzene (B151609), owing to the presence of two adjacent nitrogen atoms. The N1-ethyl group acts as an electron-donating group, activating the ring towards electrophilic attack. Conversely, the sulfonyl chloride group at the C3 position is a powerful electron-withdrawing group, which deactivates the ring. The combination of these opposing electronic effects results in specific regiochemical outcomes for various transformations.

Electrophilic aromatic substitution (EAS) on the pyrazole nucleus is a fundamental method for its functionalization. In N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. rrbdavc.org This inherent reactivity is further reinforced in this compound, where the deactivating C3-substituent directs incoming electrophiles away from the C5 position and towards the C4 position.

Halogenation: The introduction of halogen atoms onto the pyrazole core is a common strategy to create precursors for cross-coupling reactions. The halogenation of pyrazoles is readily achieved under mild conditions using N-halosuccinimides (NXS). researchgate.net For this compound, reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 4-halo derivatives with high regioselectivity. beilstein-archives.org

| Reaction | Typical Reagent | Expected Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1-ethyl-1H-pyrazole-3-sulfonyl chloride |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-1H-pyrazole-3-sulfonyl chloride |

Nitration: Nitration introduces a nitro group, a versatile functional group that can be a precursor for amines or other functionalities. The nitration of pyrazoles can be performed using standard conditions, such as a mixture of nitric acid and sulfuric acid. The reaction proceeds via electrophilic attack of the nitronium ion (NO₂⁺) at the C4 position, driven by the same electronic factors that govern halogenation.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netmdpi.com While this reaction is effective for many pyrazoles, substrates bearing strong electron-withdrawing groups can exhibit reduced reactivity. arkat-usa.org Therefore, the formylation of this compound at the C4 position may require forcing conditions.

Transition-metal-catalyzed reactions have become indispensable for C-C and C-heteroatom bond formation, and pyrazole derivatives are common substrates in these transformations. researchgate.netelsevierpure.comrsc.org

Lithiation: Direct deprotonation (lithiation) using strong organolithium bases like n-butyllithium (n-BuLi) is a powerful strategy for C-H functionalization. For N-alkylpyrazoles, the regioselectivity of lithiation is temperature-dependent. Under thermodynamically controlled conditions, deprotonation typically occurs at the C5 position, as the C5-H proton is the most acidic due to its proximity to both nitrogen atoms. nih.govrsc.orgacs.org Subsequent quenching of the resulting 5-lithiated intermediate with an electrophile allows for the selective introduction of a wide range of functional groups at this position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a robust method for forming biaryl and vinyl-aryl bonds. nih.govnih.gov This reaction can be applied to this compound in two main ways:

Coupling at a Halogenated Position: A 4-halo- or 5-halo-1-ethyl-1H-pyrazole-3-sulfonyl chloride derivative can be coupled with various boronic acids or esters to introduce new substituents at the C4 or C5 positions. Bromo- and chloropyrazoles have been shown to be superior substrates compared to their iodo counterparts in some cases, due to a reduced tendency for dehalogenation side reactions. acs.org

Desulfonylative Coupling: The sulfonyl chloride group itself can act as a leaving group in certain cross-coupling reactions. While less common than using halides, desulfonylative Suzuki-Miyaura couplings of aryl sulfonyl chlorides and related sulfones have been developed, typically using nickel or palladium catalysts. bohrium.comacs.orgresearchgate.netnih.gov This approach allows for the direct replacement of the -SO₂Cl group with an aryl or other organic moiety.

| Strategy | Pyrazole Substrate | Coupling Partner | Outcome |

|---|---|---|---|

| Positional Functionalization | 4-Bromo-1-ethyl-1H-pyrazole-3-sulfonyl chloride | Arylboronic acid | Formation of a C4-aryl bond |

| Desulfonylative Coupling | This compound | Arylboronic acid | Replacement of the -SO₂Cl group with an aryl group |

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, this can be applied to halogenated derivatives of this compound. Selective coupling at a C4-iodo or C4-bromo position can be achieved under standard Sonogashira conditions, installing an alkynyl functional group that is valuable for further transformations. tandfonline.comtandfonline.commdpi.com

While pyrazoles are often synthesized via [3+2] cycloaddition reactions, the aromatic pyrazole ring itself is generally not reactive as a component in cycloadditions. nih.govresearchgate.netnih.govresearchgate.netacs.orgmdpi.com However, pyrazole derivatives can be employed as platforms for cycloaddition reactions by first introducing suitable functional groups.

A key strategy involves the peripheral functionalization of the pyrazole core, as described in the previous section, to install a dienophile or a 1,3-dipole. For instance, a Sonogashira coupling can be used to introduce an alkyne moiety at the C4 or C5 position. This pyrazole-alkyne derivative can then serve as a dipolarophile in a subsequent 1,3-dipolar cycloaddition reaction with an azide (B81097) (Huisgen cycloaddition) to form a pyrazole-triazole linked system. This two-step approach leverages the stability of the pyrazole core while using its periphery to construct more complex heterocyclic architectures.

| Step | Reaction Type | Example Transformation |

|---|---|---|

| 1 | Functionalization (e.g., Sonogashira Coupling) | 4-Bromo-pyrazole derivative → 4-Alkynyl-pyrazole derivative |

| 2 | Cycloaddition (e.g., Huisgen [3+2]) | 4-Alkynyl-pyrazole + Azide → 4-(Triazolyl)-pyrazole derivative |

Chemoselective Transformations and Functional Group Tolerance in Synthetic Applications

Chemoselectivity is a critical consideration in the synthetic chemistry of this compound due to the presence of two distinct reactive sites. The sulfonyl chloride is a highly reactive electrophile, while the pyrazole ring is a nucleophilic aromatic system. The outcome of a reaction is determined by the nature of the reagent employed.

Nucleophilic Attack at Sulfur: The sulfonyl chloride group reacts readily with a wide range of nucleophiles. magtech.com.cn Amines, alcohols, and thiols will preferentially attack the electrophilic sulfur atom to yield the corresponding sulfonamides, sulfonates, and thiosulfonates, respectively. These reactions are typically fast and can be performed under mild, often base-free or microwave-assisted, conditions. rsc.orgnih.gov

Electrophilic Attack at the Ring: As discussed in section 3.2.1, electrophilic reagents will attack the C4 position of the pyrazole ring.

This dichotomy in reactivity allows for selective transformations. For instance, treatment with an amine will lead to sulfonamide formation without affecting the pyrazole ring, whereas treatment with N-bromosuccinimide will result in C4-bromination while leaving the sulfonyl chloride group intact.

Functional group tolerance in more complex transformations, such as metal-catalyzed cross-coupling, presents a greater challenge. The conditions for these reactions (e.g., bases, ligands, temperature) must be carefully selected to be compatible with the sensitive sulfonyl chloride moiety. The sulfonyl chloride group is susceptible to hydrolysis and can react with certain basic reagents used in coupling reactions. For this reason, synthetic strategies often involve either:

Performing ring functionalization on a precursor before introducing the sulfonyl chloride group in a later step.

Utilizing mild reaction conditions that have been shown to be tolerant of the sulfonyl chloride functional group. nih.gov

The development of robust catalytic systems with high functional group tolerance is crucial for enabling late-stage functionalization of complex molecules containing the pyrazole-sulfonyl chloride scaffold. nih.govacs.org

Structure Activity Relationship Sar Studies and Structural Modifications of Pyrazole Sulfonyl Chloride Derivatives

Impact of N-1 Alkyl Substitution (e.g., Ethyl Group) on Reactivity and Molecular Interactions

The substitution at the N-1 position of the pyrazole (B372694) ring is a critical determinant of a molecule's biological activity and interaction with its target. While some studies on pyrazole derivatives have shown that removing the N-1 substituent or replacing it with groups other than a methyl can lead to a significant loss of activity, the specific impact can be target-dependent. acs.org For instance, in a series of N-myristoyltransferase inhibitors, the N-1 methyl group was found to be crucial for binding, fitting into a hydrophobic pocket and fixing the orientation of the N-2 nitrogen for a key hydrogen bond interaction. acs.org

The introduction of an ethyl group at the N-1 position, as in 1-ethyl-1H-pyrazole-3-sulfonyl chloride, influences the compound's lipophilicity and steric profile. This modification can alter how the molecule fits into a binding site and may affect its metabolic stability. While extensive research directly comparing an N-1 ethyl group to other alkyl chains for this specific sulfonyl chloride is limited, broader SAR studies on pyrazolo[4,3-c]pyridines indicated that the substitution pattern at N-1 did not significantly alter the binding of ligands to the PEX14–PEX5 protein-protein interface in initial optimization trials. acs.org However, a deeper analysis revealed that an N-1 pendant hydroxyalkyl chain could adopt a conformation placing the hydroxyl group near acidic amino acid residues in the solvent-exposed region, suggesting that even seemingly minor changes at this position can enable new molecular interactions. acs.org The choice of an ethyl group is often a balance, aiming to enhance hydrophobic interactions without introducing excessive bulk that could cause steric clashes within a target's active site.

Positional Isomerism of the Sulfonyl Chloride Group (e.g., 3- vs. 4- vs. 5-position) and Its Synthetic and Functional Implications

The position of the sulfonyl chloride group on the pyrazole ring is a fundamental aspect of its molecular architecture, profoundly influencing both its synthetic accessibility and the pharmacological profile of its derivatives. The reactivity of the sulfonyl chloride and the vector of the resulting sulfonamide group relative to other substituents are dictated by its placement at the C-3, C-4, or C-5 position.

For example, studies on sulfonamide-bearing pyrazolone (B3327878) derivatives targeting cholinesterases revealed that the position of the sulfonamide substituent on an attached benzene (B151609) ring (meta- vs. para-) was directly correlated to selectivity. nih.gov This principle extends to the pyrazole core itself, where the spatial arrangement of the sulfonamide group affects its ability to interact with key residues in a biological target. The 3-position, as in this compound, places the sulfonyl chloride adjacent to the N-2 nitrogen, which can influence the electronic properties and reactivity of the electrophilic sulfur atom.

Synthetically, the preparation of specific positional isomers can be challenging. The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, for instance, is achieved by direct chlorosulfonation of 3,5-dimethyl-1H-pyrazole. nih.gov The resulting pyrazole-4-sulfonamide derivatives are being investigated for their biological activities, which will differ from those derived from a 3-sulfonyl chloride precursor due to the different orientation of the critical sulfonamide moiety. nih.gov This highlights how the choice of isomer is a critical first step in the design of targeted therapeutic agents.

Influence of Additional Substituents on the Pyrazole Ring (e.g., Trifluoromethyl, Carboxylate, Methyl)

The functionalization of the pyrazole ring with additional substituents is a common strategy to fine-tune the biological activity of pyrazole sulfonamide derivatives. These groups can modulate the molecule's electronics, sterics, and ability to form hydrogen bonds, thereby enhancing binding affinity and selectivity.

SAR studies on pyrazole-based benzene sulfonamides as carbonic anhydrase inhibitors demonstrated the significant impact of substituents at the 3 and 5 positions of the pyrazole ring. rsc.org Key findings from these studies include:

Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as halogens (chlorine, bromine), on a phenyl ring at position 5 significantly contributed to inhibitory activity against human carbonic anhydrases (hCAII, hCAIX, hCAXII). rsc.org Conversely, replacing an electron-donating methyl group with an electron-withdrawing methoxy (B1213986) group at a similar position enhanced the potency against the hCAXII isoform. rsc.org

Steric and Lipophilic Properties: The introduction of methyl groups, as seen in derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can enhance binding in hydrophobic pockets and improve metabolic stability. nih.gov

Carboxylate Groups: The addition of carboxylate groups can introduce a negative charge and hydrogen bonding capabilities. However, in one study on pyrazolo[4,3-c]pyridine derivatives, carboxylate derivatives proved to be inactive, demonstrating that the effect of a substituent is highly context- and target-dependent. acs.org

These examples underscore the importance of systematic modification of the pyrazole ring to optimize interactions with the target protein.

Table 1: Effect of Pyrazole Ring Substituents on Carbonic Anhydrase Inhibition This table is interactive. You can sort and filter the data.

| Compound ID | Substituent at C3 | Substituent at C5 | Target Isozyme | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| 4c | 2-Hydroxyphenyl | 4-Chlorophenyl | hCAII | 1.20 µM | rsc.org |

| 4g | 2-Hydroxy-4-bromophenyl | 4-Methoxyphenyl | hCAXII | 0.12 µM | rsc.org |

| 4h | 2-Hydroxy-4-bromophenyl | 4-Chlorophenyl | hCAIX | 0.26 µM | rsc.org |

| 4j | 2,4-Dichlorophenyl | 4-Methoxyphenyl | hCAIX | 0.15 µM | rsc.org |

| 4k | 2,4-Dichlorophenyl | 4-Chlorophenyl | hCAII | 0.24 µM | rsc.org |

Rational Design Principles for Novel Pyrazole-Sulfonamide Scaffolds and Other Derivatives

The development of novel drugs based on the pyrazole sulfonamide core relies on several rational design principles. The pyrazole moiety is considered a privileged scaffold due to its synthetic accessibility and versatile pharmacological potential. nih.govnih.gov Key strategies include:

Molecular Hybridization: This approach involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. acs.org For instance, incorporating active pharmacophores like quinoline (B57606) and pyrazoline with a pyrazole sulfonamide aims to improve antitubercular activity while increasing lipophilicity. acs.org

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic systems to improve drug-like properties. nih.gov Its unique structural and electronic features allow for versatile functionalization, making it a key building block in the development of inhibitors for targets like protein kinases. nih.gov

Structure-Based Design: Utilizing X-ray crystallography or computational docking studies allows for the design of ligands that fit precisely into the active site of a target protein. acs.org This was used to understand how capping a sulfonamide group could reduce its polar surface area, thereby improving blood-brain barrier penetration for potential treatments of Human African Trypanosomiasis. acs.org

Dual-Tail Strategy: This design principle has been successfully used to develop novel inhibitors of carbonic anhydrase IX (CA IX). By designing a pyridine (B92270) sulfonamide-pyrazole hybrid scaffold, researchers created compounds that mimic dual-tail inhibitors, leading to potent cytotoxic effects against colon cancer cells. nih.govbue.edu.egresearchgate.net

These design principles guide medicinal chemists in modifying the pyrazole sulfonamide framework to create new therapeutic agents with improved efficacy and selectivity. ias.ac.innih.gov

Investigation of Binding Affinity and Selectivity Towards Diverse Biological Targets for Derived Compounds

Derivatives synthesized from pyrazole sulfonyl chlorides have been evaluated against a wide range of biological targets, with binding affinity and selectivity being key metrics for their therapeutic potential. The sulfonamide group is a well-established zinc-binding group (ZBG), making these compounds particularly effective inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs). nih.govresearchgate.net

Carbonic Anhydrase (CA) Inhibition: Numerous studies have synthesized pyrazole-sulfonamide derivatives and tested their inhibitory effects on various CA isoforms. For example, a series of pyrazole-carboxamides bearing a sulfonamide moiety yielded compounds with Kᵢ values in the nanomolar range against hCA I and hCA II. nih.gov Molecular docking studies confirmed that the most active compounds had higher binding affinities for the CA receptors compared to the standard drug acetazolamide. nih.gov The disparities in activity and selectivity among derivatives are often attributed to distinct structural variances that confer unique steric and binding properties. nih.govresearchgate.net

Cholinesterase (ChE) Inhibition: The same molecular scaffolds can be tuned to target different enzymes. Sulfonamide-bearing pyrazolone derivatives have shown potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The selectivity for AChE over BChE can be modulated by subtle structural changes, demonstrating the versatility of the scaffold. nih.gov

Protein Kinase Inhibition: The pyrazole scaffold is a key component in many protein kinase inhibitors used in oncology. nih.gov For example, 1,3,4-triarylpyrazole derivatives with a sulfonamide group have shown promising inhibitory potential against B-raf kinase. nih.gov

The investigation of binding affinity, often through in vitro enzyme assays and supported by in silico molecular docking, is essential to understand how these compounds interact with their targets and to guide further optimization. nih.govjapsonline.com

Table 2: Binding Affinity of Pyrazole-Carboxamide Sulfonamides against Carbonic Anhydrases This table is interactive. You can sort and filter the data.

| Compound | Target | Inhibition Constant (Kᵢ) | Binding Score (Docking) | Reference |

|---|---|---|---|---|

| 6a | hCA I | 0.063 µM | -9.3 | nih.gov |

| 6a | hCA II | 0.007 µM | -8.5 | nih.gov |

| 6b | hCA I | 0.089 µM | -7.6 | nih.gov |

| 6b | hCA II | 0.011 µM | -7.9 | nih.gov |

| Acetazolamide (AAZ) | hCA I | - | -6.0 | nih.gov |

| Acetazolamide (AAZ) | hCA II | - | -6.1 | nih.gov |

Computational Chemistry and Advanced Spectroscopic Characterization in Academic Research

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT/B3LYP) for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a powerful tool for predicting the physicochemical properties of molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting the structural and spectral properties of organic molecules. nih.govnih.gov Such computational studies provide insights that are complementary to experimental data, aiding in the structural confirmation and reactivity prediction of compounds like pyrazole (B372694) derivatives. nih.govbohrium.com

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry with the lowest energy. nih.gov This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. For heteroaromatic compounds like pyrazole derivatives, these calculations can confirm the planarity of the ring system and determine the orientation of substituents. nih.gov The optimized structure represents the most probable conformation of the molecule in the gaseous phase and serves as the basis for calculating other properties such as vibrational frequencies and electronic transitions. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring System Note: This table presents typical values for a pyrazole ring system derived from computational studies on related molecules, illustrating the type of data obtained from DFT calculations.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.35 Å |

| N2-C3 Bond Length | 1.33 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.37 Å |

| C5-N1 Bond Length | 1.36 Å |

| C5-N1-N2 Bond Angle | 112.0° |

| N1-N2-C3 Bond Angle | 105.0° |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netnih.gov For 1-ethyl-1H-pyrazole-3-sulfonyl chloride, the MEP map would be expected to show highly negative potential (electron-rich regions) around the oxygen atoms of the sulfonyl group, making them sites for electrophilic interaction. Conversely, the region around the sulfur atom would exhibit a positive potential (electron-poor), indicating it is the primary site for nucleophilic attack. The hydrogen atoms of the ethyl group and pyrazole ring would also show positive potential. nih.gov

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science research, driven by potential applications in telecommunications and optical information processing. jhuapl.eduymerdigital.com Computational DFT methods are utilized to calculate key NLO parameters, including electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). ymerdigital.com Molecules with large hyperpolarizability values, often arising from significant intramolecular charge transfer between electron-donor and electron-acceptor groups, are of particular interest. ymerdigital.com Pyrazole derivatives have been studied for their NLO properties, as the pyrazole ring can be functionalized to create push-pull systems that enhance these effects. researchgate.netresearchgate.net Theoretical calculations provide a figure of merit for new compounds and guide the synthesis of materials with enhanced NLO responses. ymerdigital.com

Advanced Spectroscopic Characterization Methodologies for Structural Confirmation

While computational methods provide theoretical insights, experimental spectroscopic data is essential for the definitive confirmation of a molecule's structure. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are routinely used to verify the synthesis of target compounds by identifying their constituent functional groups and mapping the connectivity of their atoms. researchgate.net

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyrazole ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The pyrazole ring should exhibit two signals in the aromatic region, corresponding to the two non-equivalent ring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected: two for the ethyl group carbons and three for the pyrazole ring carbons, each with a characteristic chemical shift.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges Note: This table provides expected chemical shift (δ) ranges based on typical values for the functional groups present in the molecule.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₂-CH₃ | ~1.4 | Triplet (t) |

| ¹H | -CH₂-CH₃ | ~4.2 | Quartet (q) |

| ¹H | Pyrazole-H | ~6.5 - 8.0 | Doublet (d) |

| ¹H | Pyrazole-H | ~6.5 - 8.0 | Doublet (d) |

| ¹³C | -CH₂-CH₃ | ~15 | N/A |

| ¹³C | -CH₂-CH₃ | ~45 | N/A |

| ¹³C | Pyrazole-C | ~105 - 145 | N/A |

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.

Table 3: Key FT-IR Vibrational Frequencies Note: The data represents characteristic wavenumber ranges for the primary functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2900-3000 | C-H Stretching | Ethyl Group |

| ~3100 | C-H Stretching | Pyrazole Ring |

| 1500-1600 | C=N and C=C Stretching | Pyrazole Ring |

| 1370-1390 | S=O Asymmetric Stretching | Sulfonyl Chloride (-SO₂Cl) |

| 1180-1200 | S=O Symmetric Stretching | Sulfonyl Chloride (-SO₂Cl) |

High-Resolution Mass Spectrometry (e.g., LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural characterization of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide precise mass measurements, allowing for the determination of the elemental composition and the study of fragmentation pathways. nih.govnih.gov

In a typical ESI-MS analysis, the compound is ionized, often forming a protonated molecule [M+H]+. The high resolution of the mass analyzer allows for the accurate measurement of its mass-to-charge ratio (m/z), which can be used to confirm its molecular formula, C5H7ClN2O2S. uni.lu The monoisotopic mass of this compound is 193.99167 Da. uni.lu

Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a specific precursor ion, are used to probe the compound's structure. nih.govresearchgate.net The fragmentation of the protonated this compound ion would be expected to follow predictable pathways based on the lability of its chemical bonds. Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom or the entire sulfonyl chloride group. wikipedia.org

Key Fragmentation Pathways:

Loss of HCl: A common initial fragmentation step could be the neutral loss of hydrogen chloride.

Loss of SO2: Cleavage of the C-S bond can lead to the loss of sulfur dioxide.

Cleavage of the Ethyl Group: Fragmentation of the N-ethyl group is also a plausible pathway.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 194.99895 | 136.4 |

| [M+Na]+ | 216.98089 | 148.2 |

| [M-H]- | 192.98439 | 138.6 |

| [M+NH4]+ | 212.02549 | 156.8 |

| [M+K]+ | 232.95483 | 144.9 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related pyrazole derivatives provides significant insight into the expected structural features. nih.govbohrium.comresearchgate.netspast.org

A crystallographic study of this compound would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., S=O, S-Cl, S-C, N-N, N-C) and angles, confirming the tetrahedral geometry around the sulfur atom. wikipedia.org

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting noncovalent interactions such as hydrogen bonds, halogen bonds, or π–π stacking that govern the solid-state architecture. nih.govas-proceeding.com

For example, in the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit contains two distinct molecules with different conformations, and the packing is stabilized by strong N—H⋯N and N—H⋯O hydrogen bonds and π–π stacking. nih.gov Similarly, analysis of pyrazolone (B3327878) derivatives has shown planar pyrazole rings and molecular packing dominated by N-H···O hydrogen bonds. spast.org Such interactions would be critical in understanding the physical properties and solid-state reactivity of this compound.

Theoretical Approaches for Predicting Reactivity and Regioselectivity (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the molecule's chemical behavior. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all others. By mapping properties onto this surface, one can analyze close intermolecular contacts, which are crucial for understanding solid-state reactivity and polymorphism.

For a molecule like this compound, Hirshfeld surface analysis based on a determined crystal structure would allow for:

Visualization of Intermolecular Contacts: The d_norm surface map highlights regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, such as potential hydrogen or halogen bonds. as-proceeding.com

Fingerprint Plots: Two-dimensional fingerprint plots quantify the relative contributions of different types of intermolecular interactions. For instance, analysis of 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole showed that H···H (60.5%), O···H (20.4%), and C···H (10.7%) interactions were the most significant contributors to the crystal packing. as-proceeding.com A similar analysis would reveal the dominant forces in the crystal structure of the title compound.

Prediction of Reactive Sites: The locations of strong intermolecular contacts can indicate sites susceptible to nucleophilic or electrophilic attack, thereby helping to predict regioselectivity in solid-state reactions. researchgate.net The electrophilic nature of the sulfonyl chloride group would be a key feature in such an analysis. nih.gov

This theoretical approach complements experimental data from X-ray crystallography, providing a detailed picture of the noncovalent forces that influence the molecular architecture and potential reactivity. nih.govresearchgate.net

Computational Studies on Interactions of Derived Compounds with Biological Macromolecules (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

The primary utility of this compound in medicinal chemistry is as a scaffold for synthesizing sulfonamides, which are evaluated for various biological activities. nih.gov Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are central to this drug discovery process. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a sulfonamide derived from the title compound) when bound to the active site of a target protein. It is used to understand the binding mode and estimate the strength of the interaction, often expressed as a docking score. acs.orgnih.gov For instance, docking studies on pyrazole sulfonamide derivatives have been used to elucidate their binding interactions with enzymes like carbonic anhydrase and acetylcholinesterase, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. shd-pub.org.rsej-chem.orgnih.gov By developing 2D or 3D QSAR models for a set of pyrazole sulfonamides, researchers can identify key molecular descriptors (e.g., volume, electronic properties, topological indices) that influence their potency. shd-pub.org.rsacs.org These models can then be used to predict the activity of newly designed compounds, guiding synthetic efforts toward more potent drug candidates. nih.govnih.gov

| Study Type | Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Docking | Sulfonamide-bearing pyrazolone derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrase (hCA) | Identified binding interactions in the active sites, explaining inhibitory activity. | nih.gov |

| 2D & 3D QSAR | Pyrazole derivatives | Acetylcholinesterase (AChE) | Developed a robust model showing the importance of molecular volume and specific atom fragments for activity. | shd-pub.org.rs |

| 2D-QSAR & Molecular Docking | 1H-pyrazole-1-carbothioamide derivatives | Epidermal Growth Factor Receptor (EGFR) kinase | Models indicated activity was influenced by adjacency distance matrix descriptors; docking predicted binding patterns. | nih.govacs.org |

| Molecular Docking & MD Simulations | Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I & II) | Compounds showed low Ki values; docking and simulations confirmed stable binding to the enzyme's active site. | nih.gov |

These computational approaches are vital for rational drug design, enabling the efficient screening and optimization of derivatives of this compound for therapeutic applications.

Advanced Applications in Chemical Research and Development

1-Ethyl-1H-pyrazole-3-sulfonyl chloride as a Pivotal Building Block in Complex Organic Synthesis

The utility of this compound in complex organic synthesis stems from the high reactivity of the sulfonyl chloride functional group. This group readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonates, and sulfonic acid esters. This reactivity allows for the facile introduction of the 1-ethylpyrazole-3-sulfonyl moiety into more complex molecular architectures.

The pyrazole (B372694) ring itself is a stable aromatic heterocycle, which imparts a degree of rigidity and specific electronic properties to the molecules in which it is incorporated. The ethyl group at the 1-position of the pyrazole ring enhances the lipophilicity of the resulting compounds, which can be a crucial factor in modulating their biological activity and physical properties. The combination of a reactive handle (the sulfonyl chloride) and a stable, modifiable core (the ethyl-pyrazole ring) makes this compound a valuable building block for creating diverse libraries of compounds for various screening purposes.

Role in the Synthesis of Pharmacologically Relevant Scaffolds for Drug Discovery Research (excluding clinical data)

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. nih.gov The ability to readily synthesize a variety of pyrazole derivatives from precursors like this compound is of significant interest in drug discovery.

The sulfonamide group is a key functional group in a major class of enzyme inhibitors known as carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org

This compound serves as a direct precursor to pyrazole-based sulfonamides. By reacting it with various amines, researchers can generate a library of novel sulfonamide derivatives. These compounds can then be screened for their inhibitory activity against different CA isoforms. For instance, a series of pyrazole-based benzenesulfonamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII. rsc.org While these specific examples may not start from the exact ethyl-pyrazole derivative, the synthetic principle remains the same. The general structure of these inhibitors involves a sulfonamide group attached to an aromatic or heteroaromatic core, which in this case would be the 1-ethyl-pyrazole moiety.

| Compound Type | Target Enzyme | Inhibition Data (Example) |

| Pyrazole-based benzenesulfonamides | hCA II, hCA IX, hCA XII | IC50 values in the submicromolar range rsc.orgresearchgate.net |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Ki values ranging from nanomolar to micromolar mdpi.com |

| Sulfonyl Semicarbazides | hCA I, hCA II, hCA IX, hCA XII | Subnanomolar affinity for hCA XII nih.gov |

The pyrazole scaffold is a common feature in many compounds investigated for their anticancer properties. nih.gov These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. nih.gov

The synthesis of pyrazole-based anticancer agents often involves the derivatization of the pyrazole core. This compound can be used to create pyrazole sulfonamides that can be evaluated for their cytotoxic activity against various cancer cell lines. For example, novel pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netsci-hub.setriazine sulfonamides have demonstrated strong anticancer properties in human tumor cell lines, with IC50 values in the low micromolar to nanomolar range. mdpi.com The synthesis of such complex heterocyclic systems can benefit from versatile building blocks like pyrazole sulfonyl chlorides.

In vitro studies of various pyrazole derivatives have shown promising results against a range of cancer cell lines. The data below illustrates the potential of this class of compounds, which can be accessed through intermediates like this compound.

| Cancer Cell Line | Compound Type | In Vitro Activity (Example) |

| HeLa, HCT 116, PC-3, BxPC-3 | Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netsci-hub.setriazine sulfonamides | IC50 = 0.17–1.15 μM mdpi.com |

| MDA-MB231, HepG2 | 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs | IC50 values ranging from 3.64 to 16.13 µM nih.gov |

| A549, NCI-H522 | 1,3-Diarylpyrazolones | Antiproliferative activity observed nih.gov |

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a prominent example of a pyrazole-containing non-steroidal anti-inflammatory drug (NSAID). sci-hub.se The anti-inflammatory effects of many pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. sci-hub.se

The synthesis of novel anti-inflammatory agents is an active area of research, and this compound can be a valuable starting material for creating new pyrazole sulfonamides to be tested for anti-inflammatory activity. The sulfonamide moiety can play a crucial role in the binding of these molecules to their biological targets. For instance, the synthesis of pyrazole derivatives possessing a methanesulfonyl pharmacophore has led to compounds with significant cyclooxygenase inhibition and anti-inflammatory activity. sci-hub.se

| Compound Series | Biological Target/Assay | Finding |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Carrageenan-induced paw edema | Significant anti-inflammatory activity observed nih.gov |

| Pyrazolo[3,4-c]pyrazole derivatives | Analgesic and anti-inflammatory assays | All synthesized compounds exhibited activity sciencescholar.us |

| Pyrazole derivatives with amino/methanesulfonyl pharmacophore | Cyclooxygenase inhibition | Good gastric safety profile and anti-inflammatory activity sci-hub.se |

Application in Agrochemical Research for the Synthesis of Herbicides and Fungicides

The pyrazole ring is a key component in a number of commercially successful agrochemicals. clockss.org The versatility of pyrazole chemistry allows for the development of compounds with a wide range of biological activities, making them suitable for use as herbicides and fungicides.

In the context of herbicides, certain pyrazole derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for pigment biosynthesis in plants. nih.gov Inhibition of this enzyme leads to bleaching of the plant tissue and ultimately death. nih.gov Pyrasulfotole (B166964) is an example of a commercial herbicide that contains a pyrazole core. nih.gov While the synthesis of pyrasulfotole may not directly involve this compound, the development of new herbicidal pyrazole derivatives could utilize this building block to introduce the 1-ethylpyrazole-3-sulfonyl moiety, which could then be further elaborated.

In the realm of fungicides, pyrazole-containing compounds have also shown significant efficacy. nih.gov For example, pyrazole carboxamides are known to be effective against a variety of plant pathogenic fungi. nih.gov The synthesis of novel pyrazole-based fungicides could involve the use of this compound to create sulfonamide derivatives, which could then be tested for their antifungal properties. Research has shown that pyrazole derivatives can be effective against fungi such as Venturia inaequalis, Rhizoctonia solani, and Fusarium oxysporum. mdpi.com

Exploration in Materials Science for Diverse Polymer Applications

The application of this compound in materials science and polymer chemistry is a less explored area compared to its use in medicinal and agrochemical research. However, the inherent properties of the pyrazole ring, such as its thermal stability and ability to coordinate with metal ions, suggest potential for its incorporation into novel polymers.

In principle, this compound could be used to functionalize existing polymers containing nucleophilic groups, thereby modifying their surface properties or introducing new functionalities. Alternatively, it could be used in the synthesis of monomers that are subsequently polymerized. For example, a monomer containing a vinyl or acrylic group could be synthesized by reacting this compound with a suitable nucleophile that also possesses a polymerizable double bond. The resulting monomer could then be used in polymerization reactions to create polymers with pendant 1-ethylpyrazole-3-sulfonamide or sulfonate groups. These functional groups could impart unique properties to the polymer, such as improved thermal stability, altered solubility, or the ability to chelate metal ions. To date, there is limited specific research published on these applications for this particular compound.

Use as a Model Compound for Elucidating Chemical Reaction Mechanisms

In the field of physical organic chemistry, the elucidation of reaction mechanisms is crucial for understanding and controlling chemical processes. Model compounds, which have well-defined structures and representative reactivity, are invaluable tools in these investigations. This compound serves as an important model compound for studying the mechanisms of nucleophilic substitution reactions at the sulfonyl sulfur center. Its heterocyclic nature, combined with the reactive sulfonyl chloride group, allows researchers to probe the electronic and steric effects that influence reaction pathways, kinetics, and the formation of intermediates.

The study of such model compounds provides fundamental insights into the behavior of a broad class of sulfonyl chlorides, which are key intermediates in the synthesis of sulfonamides, a common motif in pharmaceuticals. Mechanistic studies on this compound can help in optimizing reaction conditions, predicting the reactivity of more complex analogues, and designing novel synthetic methodologies.

Detailed Research Findings

Research focused on analogous aromatic and heterocyclic sulfonyl chlorides provides a framework for how this compound can be used to elucidate reaction mechanisms. Typically, these studies involve detailed kinetic analysis of solvolysis or aminolysis reactions.

For instance, studies on the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid have shown that the reaction rates can be correlated with the acidity of the medium. osti.gov The reaction kinetics often follow a first-order rate law, and the proposed mechanism involves the formation of a complex between a water molecule and the sulfonyl chloride in the rate-determining step. osti.gov By analogy, the hydrolysis of this compound would be expected to proceed through a similar associative mechanism.

Kinetic investigations into the solvolysis of a series of benzenesulfonyl chlorides have favored a trigonal bipyramidal transition state, consistent with an SN2-type mechanism for the nucleophilic attack. cdnsciencepub.com The study of this compound would allow for a comparison of the reactivity of a five-membered heteroaromatic system to these benzenoid systems, offering insights into the role of the pyrazole ring's electronic properties.

Furthermore, continuous flow studies on the synthesis of sulfonyl chlorides have revealed complex kinetic profiles with sigmoidal behavior, indicating the presence of autocatalysis or multi-step reaction pathways involving various intermediates. rsc.org Similar advanced kinetic monitoring of reactions involving this compound could uncover intricate mechanistic details that are not observable under standard batch conditions.

To illustrate the type of data generated in such mechanistic studies, the following interactive table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile.

| Entry | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, s-1) | Proposed Mechanism |

|---|---|---|---|---|---|

| 1 | H2O | Dioxane/H2O | 25 | 1.2 x 10-4 | Associative SN2-like |